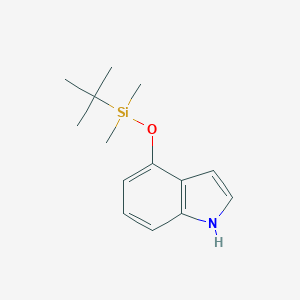

4-(tert-butyldimethylsilyloxy)indole

説明

Structure

3D Structure

特性

CAS番号 |

106792-40-9 |

|---|---|

分子式 |

C14H21NOSi |

分子量 |

247.41 g/mol |

IUPAC名 |

tert-butyl-(1H-indol-4-yloxy)-dimethylsilane |

InChI |

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-8-6-7-12-11(13)9-10-15-12/h6-10,15H,1-5H3 |

InChIキー |

DXWMQIPBFPYBTD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2 |

正規SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2 |

同義語 |

4-(tert-butyldimethylsilyloxy)indole |

製品の起源 |

United States |

Synthetic Methodologies for 4 Tert Butyldimethylsilyloxy Indole and Derivatives

Direct Synthetic Routes to 4-(tert-Butyldimethylsilyloxy)indole

Direct synthetic routes aim to construct the indole (B1671886) scaffold with the desired C4-silyloxy group incorporated from the outset. These methods often involve classic indole syntheses adapted for specifically substituted precursors or novel cyclization strategies.

The Fischer indole synthesis is a foundational method for creating indole rings, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgyoutube.com A subsequent nih.govnih.gov-sigmatropic rearrangement is a key step, leading to a diimine that cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org To synthesize a C4-substituted indole like 4-(tert-butyldimethylsilyloxy)indole, this reaction would require a starting phenylhydrazine with the corresponding substituent at the meta-position, i.e., (3-(tert-butyldimethylsilyloxy)phenyl)hydrazine. Modern variations of the Fischer indole synthesis include palladium-catalyzed cross-coupling of aryl bromides and hydrazones and the use of zinc organometallics. wikipedia.orgorganic-chemistry.org

Another powerful domino reaction for indole synthesis involves the zinc-promoted hydrohydrazination of terminal alkynes. capes.gov.brnih.gov This one-pot method efficiently combines arylhydrazines and terminal alkynes to form indoles, with zinc triflate (Zn(OTf)₂) or zinc chloride (ZnCl₂) acting as the catalyst. capes.gov.br

A novel and highly regioselective "back-to-front" approach for synthesizing 4-silyloxyindoles has been developed using gold catalysis. nih.govscribd.com This method begins with simple pyrroles and proceeds through a three-step sequence of hydroxyalkylation, alkynylation, and O-silylation to create pyrrol-yn-glycol derivatives. nih.govscribd.com Treatment with a gold catalyst, such as IPrAuNTf₂, initiates a C2-pyrrole attack on the activated alkyne. This is followed by a highly selective 1,2-migration of the oxyalkyl group in the resulting spirocyclic intermediate, which ultimately leads to the formation of the 4-silyloxyindole scaffold in high yields. nih.govscribd.com

Table 1: Gold-Catalyzed Synthesis of 4-Silyloxyindoles from O-Monosilylated Pyrrolyl Diols nih.govReaction conditions: O-monosilylated pyrrolyl diol (0.3 mmol), IPrAuNTf₂ (3 mol %), in DCM (30 mL) at room temperature.

| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | H | Ph | H | TMS | 7aa | 84 |

| 2 | H | Ph | H | TIPS | 7ab | 85 |

| 3 | H | Ph | H | Ph | 7ac | 88 |

| 4 | H | Ph | H | 4-MeOC₆H₄ | 7ad | 88 |

| 5 | H | Ph | H | 4-FC₆H₄ | 7ae | 80 |

| 6 | H | Ph | H | n-Bu | 7af | 82 |

Functionalizing the C4 position of an existing indole ring is notoriously challenging due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at C3, and to a lesser extent, C2 and C5. nih.govrsc.org The development of methods for direct C-H functionalization at the C4 position represents a significant advance in indole chemistry.

Transition-metal catalysis has been instrumental in overcoming this challenge. Efficient rhodium-catalyzed methods have been developed for the direct C-H functionalization at the C4 position of unprotected indoles. nih.govacs.org These reactions often employ a directing group to guide the metal catalyst to the desired position. For instance, a weakly coordinating carbonyl group at the C3 position can direct Rh(III)-catalyzed C-H activation and subsequent allylation or prenylation selectively at the C4 position. bohrium.com Similarly, palladium catalysis can be used for the regioselective C4-arylation of indoles, assisted by weak chelation. bohrium.com A novel strategy for installing quinones at the C4 position of 3-formylindoles has also been achieved via palladium-catalyzed C-H functionalization. bohrium.com

Synthesis of Indole Architectures Incorporating 4-(tert-Butyldimethylsilyloxy) Moieties

The 4-(tert-butyldimethylsilyloxy)indole scaffold is a key building block for more complex, fused heterocyclic systems and molecules with three-dimensional complexity.

Palladium catalysis is a versatile tool for constructing fused ring systems onto an indole core. One effective method involves a palladium-catalyzed C-N cross-coupling/cyclization of o-alkynylhalo(hetero)arenes with primary amines. The use of specialized phosphine (B1218219) ligands, such as OTips-DalPhos, which contains a silyloxy moiety, can afford high yields of indoles and related fused heterocycles. nih.gov Rhodium(III) catalysis has also proven effective for the synthesis of indole-fused polycycles, such as pyrimido[1,6-a]-indolone derivatives, through domino annulation reactions. nih.gov These advanced catalytic methods provide access to structurally diverse and biologically relevant indole-based polycycles. nih.gov

Dearomatization reactions transform flat, aromatic systems into complex, three-dimensional structures, which is of great interest in medicinal chemistry. Transition-metal-catalyzed asymmetric dearomatization provides a direct route to chiral cyclic compounds from indoles. sioc-journal.cn A palladium-catalyzed dearomative allylic alkylation of indoles with alkynes has been developed to create indolenines featuring a C3-quaternary center. nih.gov This reaction proceeds through an in-situ-formed arylallene intermediate, offering high atom economy. nih.gov While many dearomative Heck reactions are intramolecular, intermolecular versions have also been developed, using a palladium catalyst with a pyridine-oxazoline ligand to yield chiral indolines. sioc-journal.cn Such strategies can be applied to silyloxy-substituted indoles to generate complex scaffolds with precise stereochemical control.

The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group frequently used in multi-step syntheses involving indoles. orgsyn.org The indole nitrogen can be protected as a TBDMS-sulfonamide or directly with a TBDMS group to facilitate subsequent reactions. For example, protection of the indole nitrogen with a TBDMS group allows for clean lithiation at the C3 position, which can then react with various electrophiles. orgsyn.org

The synthesis of complex, drug-like molecules often involves sequential reactions. Automated multi-step continuous flow synthesis has emerged as a powerful technology for this purpose. nih.gov For instance, the assembly of 2-(1H-indol-3-yl)thiazoles has been achieved in a flow system that combines Hantzsch thiazole (B1198619) synthesis, deketalization, and a Fischer indole synthesis in a rapid, high-yield sequence. nih.govnih.gov The gold-catalyzed "back-to-front" synthesis of 4-silyloxyindoles is another prime example of a multi-step sequence where silyloxy-protected intermediates are key. nih.govscribd.com This sequence involves the initial formation of pyrrolyl α-acyloins, which are then O-protected with a silyl (B83357) group before undergoing alkynylation and the final gold-catalyzed cyclization to yield the target 4-silyloxyindole. nih.gov

Protecting Group Chemistry of the 4-Hydroxyindole (B18505) Moiety

The synthesis and subsequent functionalization of 4-hydroxyindole derivatives are frequently complicated by the reactivity of the hydroxyl group. To circumvent this, protecting group strategies are essential. The tert-butyldimethylsilyl (TBS) group has emerged as a particularly effective shield for the 4-hydroxy moiety, facilitating a wide range of chemical transformations on the indole scaffold.

Role of the tert-Butyldimethylsilyl (TBS) Group in Indole Functionalization

The tert-butyldimethylsilyl (TBS) group plays a pivotal role in the functionalization of the 4-hydroxyindole core by providing robust protection of the phenolic hydroxyl group. The utility of the TBS group stems from several key characteristics. Its significant steric bulk prevents unwanted reactions at the protected oxygen atom while often allowing for selective reactions at other positions of the indole nucleus. total-synthesis.comwikipedia.org For instance, protection of the indole nitrogen with a TBS group has been shown to facilitate the generation of 3-lithioindoles, which are stable at low temperatures and can react with various electrophiles. orgsyn.org This demonstrates how silyl groups can direct functionalization by altering the reactivity of the indole ring. orgsyn.org

The TBS ether is significantly more stable than the corresponding trimethylsilyl (B98337) (TMS) ether, with an estimated 10,000-fold greater hydrolytic stability. wikipedia.orgorganic-chemistry.org This enhanced stability allows the TBS-protected indole to withstand a broader range of reaction conditions without premature deprotection. total-synthesis.com This resilience is crucial for multi-step syntheses where various reagents and conditions are employed. The development of efficient methods to access C4-oxy-substituted indoles remains a challenging pursuit due to the diminished nucleophilicity of the C4-position compared to other sites on the indole nucleus. nih.gov Therefore, the reliable protection afforded by the TBS group is a critical enabling factor in the synthesis of these valuable motifs, which are widespread in pharmaceuticals and bioactive natural products. nih.gov

Selective Protection and Deprotection Strategies

The strategic installation and removal of the tert-butyldimethylsilyl (TBS) group are central to its utility in the synthesis of 4-hydroxyindole derivatives. The selection of appropriate reagents and conditions allows for the selective protection of the 4-hydroxy group and its subsequent removal, often in the presence of other sensitive functionalities or other silyl ethers.

Protection Strategies:

The most common method for the protection of alcohols and phenols involves the reaction with tert-butyldimethylsilyl chloride (TBS-Cl). wikipedia.org This reaction is typically performed in the presence of a base, such as imidazole (B134444) or 2,6-lutidine, in an aprotic solvent like dimethylformamide (DMF). organic-chemistry.orgcommonorganicchemistry.com For more sterically hindered or less reactive hydroxyl groups, the more powerful silylating agent, tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBS-OTf), can be employed. commonorganicchemistry.comhighfine.com The choice of silylating agent and conditions can be tailored to selectively protect one hydroxyl group over another based on steric hindrance. total-synthesis.comhighfine.com

Deprotection Strategies:

A key advantage of the TBS group is the variety of conditions under which it can be removed. Fluoride-based reagents are the most common for cleaving silyl ethers due to the high strength of the silicon-fluoride bond. harvard.edu Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a widely used reagent for this purpose. commonorganicchemistry.com Acidic hydrolysis, for example with hydrochloric acid (HCl) in methanol, is another effective method, although other acid-sensitive groups may also be cleaved. commonorganicchemistry.com Notably, phenolic TBS ethers can sometimes be selectively deprotected in the presence of alkyl TBS ethers using mild basic conditions, such as with cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). commonorganicchemistry.com This orthogonality allows for precise, stepwise deprotection in complex molecules.

Table 1: Selected Reagents and Conditions for TBS Protection and Deprotection

| Process | Reagent(s) | Typical Solvent(s) | Notes | Citation(s) |

| Protection | TBS-Cl, Imidazole | DMF | Common method for primary and secondary alcohols/phenols. | organic-chemistry.orgcommonorganicchemistry.com |

| Protection | TBS-OTf, 2,6-Lutidine | Dichloromethane (DCM) | More reactive; used for hindered alcohols. | wikipedia.orgcommonorganicchemistry.comhighfine.com |

| Deprotection | Tetrabutylammonium fluoride (TBAF) | THF | Most popular fluoride source for deprotection. | commonorganicchemistry.comharvard.edu |

| Deprotection | Hydrochloric Acid (HCl) | Methanol (MeOH) | Effective but may affect other acid-labile groups. | commonorganicchemistry.com |

| Deprotection | Cesium Carbonate (Cs₂CO₃) | Methanol (MeOH) | Can offer selectivity for phenolic TBS ethers over alkyl TBS ethers. | commonorganicchemistry.com |

| Deprotection | Hafnium(IV) triflate (Hf(OTf)₄) | - | Potent catalyst allowing for regioselective deprotection. | organic-chemistry.org |

Emerging Synthetic Techniques

The synthesis of indole derivatives, including those of 4-hydroxyindole, is continuously evolving. Modern advancements aim to improve efficiency, safety, and scalability, moving beyond traditional batch processing.

Continuous Flow Chemistry Applications in Indole Synthesis

Continuous flow chemistry has emerged as a powerful technology that is changing the paradigm of modern chemical synthesis, including the preparation of indole derivatives. mdpi.com This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. Compared to traditional batch synthesis, flow chemistry offers significant advantages such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous intermediates, and simplified scalability. researchgate.netyoutube.com

Reactivity and Mechanistic Investigations of 4 Tert Butyldimethylsilyloxy Indole

C-H Functionalization Studies Involving the 4-(tert-Butyldimethylsilyloxy)indole Scaffold

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach in modern organic synthesis. chim.itnih.gov In the context of the indole (B1671886) framework, the pyrrolic C2 and C3 positions are inherently more reactive towards electrophilic substitution. chim.it Consequently, achieving regioselective functionalization at the less reactive C4–C7 positions of the benzenoid ring presents a significant synthetic challenge. chim.itnih.gov

The functionalization of the C4-position of the indole nucleus is of considerable interest due to the prevalence of 4-hydroxyindole (B18505) motifs in pharmaceuticals and bioactive natural products. scribd.com However, the C4-position exhibits lower nucleophilicity compared to other positions on the indole ring. scribd.com Strategies to achieve regioselective functionalization often involve the use of directing groups. nih.govresearchgate.net For instance, the installation of a di-tert-butylphosphinoyl group at the N1 position has been shown to direct C4-phosphonylation. chim.it Similarly, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.govresearchgate.net

While direct silylation of the C4-H bond of a pre-formed 4-(tert-butyldimethylsilyloxy)indole is not a commonly reported transformation, the synthesis of this scaffold itself often relies on regioselective reactions. A notable "back-to-front" synthesis involves the gold-catalyzed benzannulation of O-monosilylated pyrrolyl diols. nih.gov This method allows for the efficient and highly regioselective construction of various 4-silyloxyindoles. nih.gov The reaction proceeds via a C2-pyrrole attack on an activated alkyne, followed by a selective 1,2-migration of the oxyalkyl group in a spirocyclic intermediate. nih.gov

Rhodium-catalyzed intramolecular silylation of alkyl C-H bonds has also been developed, offering a method to synthesize 1,4-diols from alcohol-derived silyl (B83357) ethers. nih.gov Although this specific methodology focuses on aliphatic C-H bonds, it highlights the potential for metal-catalyzed silylation reactions directed by a hydroxyl group, a strategy that could conceptually be adapted for the functionalization of the indole core.

Electrophilic and Nucleophilic Reactivity at Indole Core and Substituents

The electronic nature of the 4-(tert-butyldimethylsilyloxy)indole scaffold, with its electron-rich pyrrole (B145914) ring and the protected hydroxyl group, dictates its reactivity towards both electrophiles and nucleophiles.

The interaction of indoles with silyloxyallyl cations has been a subject of mechanistic investigation. nih.gov Studies involving the reaction of indoles with putative silyloxyallyl cations have shown that nucleophilic addition can occur at either the α or α' position of the cation. nih.gov The regioselectivity of this addition is influenced by the steric bulk of the silyl ether group. nih.gov The tert-butyldimethylsilyl (TBS) group, in particular, has been found to direct the indole addition to the α'-carbon. nih.gov This regiocontrol is attributed to steric effects that guide the trajectory of the incoming indole, leading to a more stable indolium ion intermediate. nih.gov

The reaction is proposed to proceed via an SN1-type mechanism, where the rate-determining step is the formation of the silyloxyallyl cation. nih.gov The indole itself appears to provide additional stabilization during this ionization step. nih.gov

Cascade reactions, which involve a series of sequential transformations in a single pot, are highly efficient for building molecular complexity. researchgate.netrsc.org The 4-(tert-butyldimethylsilyloxy)indole scaffold can be a key component in such reaction cascades, leading to the formation of complex polycyclic indole structures. researchgate.netrsc.org These reactions often exploit the inherent reactivity of the indole nucleus and can be initiated by various triggers.

For instance, cascade reactions can be initiated by the formation of a benzylic carbocation on an indole derivative. sioc-journal.cn The conjugation effect of the indole nitrogen atom plays a crucial role in these cyclizations. sioc-journal.cn While not specifically detailing the use of 4-(tert-butyldimethylsilyloxy)indole, these studies highlight the potential for this substrate to participate in similar cascade processes.

Furthermore, chemodivergent and stereoselective syntheses of diverse indole derivatives have been achieved through intermediate-dependent cascade reactions of 3-indolylmethanols. researchgate.net These reactions can lead to the formation of various fused-ring systems, demonstrating the versatility of the indole core in complex synthetic sequences. researchgate.net

Mechanistic Elucidation via Isotopic Labeling and Computational Studies

To gain a deeper understanding of the factors governing the reactivity and selectivity of reactions involving 4-(tert-butyldimethylsilyloxy)indole, researchers have employed a combination of experimental techniques and computational modeling.

Density Functional Theory (DFT) has become an invaluable tool for investigating reaction mechanisms, predicting reaction outcomes, and explaining observed selectivities. researchgate.netresearchgate.net In the context of reactions involving silyloxyindoles, DFT calculations have been instrumental in elucidating the role of the silyl group and the energetics of different reaction pathways.

For the addition of indoles to unsymmetrical silyloxyallyl cations, DFT calculations have confirmed the significance of the TBS ether in directing the regioselectivity. nih.gov By computing the transition states for the different modes of indole addition (inward vs. outward approach), researchers have been able to quantify the energetic preference for the formation of the α'-adduct. nih.gov The calculations revealed that the steric hindrance from the TBS group destabilizes the transition state leading to the α-adduct, thereby favoring the α'-addition pathway. nih.gov

DFT calculations have also been used to explore the reaction pathways of gold-catalyzed syntheses of 4-silyloxyindoles. nih.gov These studies help to understand the intricate details of the catalytic cycle, including the initial alkyne activation, the intramolecular cyclization, and the subsequent rearrangement steps. nih.gov

The following table summarizes key findings from DFT calculations on related indole reactions:

| Reaction Studied | Key Computational Finding | Reference |

| Indole addition to silyloxyallyl cations | The TBS ether sterically directs indole addition to the α'-carbon. | nih.gov |

| H-initiated atmospheric reaction of DMO | All reaction pathways are spontaneous and thermodynamically favorable. | researchgate.net |

| Asymmetric (2+4) annulation | Explanation of observed selectivity through transition state analysis. | researchgate.net |

Investigation of Transition States and Intermediates

The formation of 4-(tert-butyldimethylsilyloxy)indole often proceeds through complex reaction pathways involving several key intermediates and transition states. A notable example is the gold-catalyzed synthesis from O-silylated pyrrolyl glycols. nih.gov In this process, the careful selection of the silyl protecting group, such as the tert-butyldimethylsilyl (TBDMS) group, has been shown to be crucial for achieving high selectivity towards the desired 4-silyloxyindole product. nih.gov

A proposed mechanism for the gold-catalyzed cyclization of O-silylated pyrrolyl glycols to form 4-silyloxyindoles involves a series of intermediates. nih.gov The reaction is initiated by the attack of the pyrrole ring onto the gold-activated alkyne, which leads to the formation of a spirocyclic intermediate. The subsequent steps, which dictate the final product distribution, involve migrations and rearrangements.

Proposed Mechanistic Pathway:

A plausible mechanistic pathway for the formation of 4-silyloxyindoles from a TBDMS-protected pyrrolyl diol, catalyzed by a gold(I) complex like IPrAuNTf₂, is outlined below. nih.gov

Initial Attack and Formation of Intermediate A: The reaction commences with the C2-position of the pyrrole nucleus attacking the gold-activated alkyne. This leads to the formation of a key spirocyclic intermediate, designated as Intermediate A . nih.gov

Selective 1,2-Oxyalkyl Shift to Intermediate B: From Intermediate A , a highly selective 1,2-migration of the oxyalkyl group occurs, leading to the formation of Intermediate B . This step is favored over a competitive 1,2-alkenyl migration. nih.gov

Protodeauration and Aromatization: Subsequent protodeauration of Intermediate B and loss of a water molecule results in the formation of the aromatic 4-(tert-butyldimethylsilyloxy)indole. nih.gov

Competing Reaction Pathways:

The reaction mechanism also accounts for the formation of other regioisomeric products through alternative pathways originating from the common Intermediate A .

Formation of 7-Oxyindoles via Intermediate C: A competitive 1,2-alkenyl migration from Intermediate A could lead to Intermediate C , which would then yield the corresponding 7-oxyindole. However, it is also proposed that a direct, albeit counterintuitive, C3-attack of the pyrrole ring could directly form Intermediate C . This type of C3-activation has been previously suggested and supported by DFT calculations in related silver(I)-catalyzed indole syntheses. nih.gov

Formation of 5-Hydroxyindoles via Intermediates D and E: If a pinacol-type rearrangement occurs from Intermediate B prior to protodeauration, it would proceed through Intermediates D and E , ultimately leading to the formation of 5-hydroxyindoles. nih.gov

The high selectivity observed for the formation of 4-(tert-butyldimethylsilyloxy)indole when using the bulky TBDMS protecting group suggests that this group plays a significant role in directing the reaction pathway, likely by sterically favoring the 1,2-oxyalkyl shift that leads to Intermediate B . nih.gov

Applications of 4 Tert Butyldimethylsilyloxy Indole in Complex Molecular Synthesis

Total Synthesis of Natural Products and Analogues

The strategic use of 4-(tert-butyldimethylsilyloxy)indole is pivotal in the total synthesis of intricate natural products, where precise control over reactivity is paramount.

Precursors to Indole (B1671886) Alkaloids

Indole alkaloids are a large and diverse class of natural products, with over 4,100 known compounds, many of which exhibit significant biological activity. rsc.org The synthesis of these complex structures often relies on building-block strategies, and 4-(tert-butyldimethylsilyloxy)indole serves as a key starting material.

A prime example is the synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine), a psychoactive indole alkaloid found in various mushroom species. nih.gov The direct synthesis from commercially available 4-hydroxyindole (B18505) requires protection of the phenolic hydroxyl group to prevent side reactions during the introduction of the aminoethyl side chain at the C3 position. diva-portal.org While acetyl and benzyl (B1604629) protecting groups have been used, the TBDMS group offers distinct advantages in stability and ease of removal. nih.govdiva-portal.org

The general synthetic sequence involves:

Protection: 4-hydroxyindole is reacted with TBDMSCl to form 4-(tert-butyldimethylsilyloxy)indole. This step ensures the hydroxyl group does not interfere with subsequent C3-functionalization steps.

Functionalization at C3: The protected indole undergoes reaction at the C3 position, typically via an electrophilic substitution. For psilocin synthesis, this involves introducing a two-carbon unit that will become the dimethylaminoethyl side chain. A common method is the Speeter–Anthony tryptamine (B22526) synthesis, which uses oxalyl chloride followed by dimethylamine (B145610) to form a glyoxalylamide intermediate. nih.gov

Reduction: The intermediate is reduced, for example with lithium aluminum hydride (LiAlH₄), to form the tryptamine side chain.

Deprotection: The TBDMS group is selectively removed with a fluoride (B91410) source to reveal the 4-hydroxyl group, yielding the final natural product, psilocin. researchgate.net

This strategy highlights how the TBDMS protecting group enables the transformation of a simple starting material into a complex and valuable indole alkaloid.

Synthesis of Proposed Structures of Natural Indole Derivatives

Beyond known natural products, 4-(tert-butyldimethylsilyloxy)indole is also instrumental in synthesizing proposed or hypothetical structures of natural indole derivatives for structural confirmation and biological evaluation. The indole scaffold is present in a vast array of marine natural products, many with unique structural features and potent bioactivities. mdpi.com Synthetic chemistry provides a means to access these compounds when isolation from natural sources is difficult and to verify their proposed structures.

The synthesis of psilocin again serves as a perfect illustration of this principle, as its structure was confirmed through total synthesis. nih.gov Another example involves palladium-catalyzed cyclization strategies to build the indole core. In one such approach, a protected 2-iodo-3-methoxyaniline (B1590050) was coupled with a silyl-protected alkyne bearing the requisite side chain. researchgate.netnih.gov While this builds the indole ring rather than starting with it, it underscores the essential role of silyl (B83357) protecting groups in modern indole synthesis, enabling complex bond formations that would otherwise be unfeasible. The stability of the silyl group is crucial for the success of the metal-catalyzed cross-coupling reactions. nih.gov

Building Blocks for Medicinally Relevant Compounds

The indole nucleus is a cornerstone of medicinal chemistry, with over 40 FDA-approved drugs featuring this scaffold. rsc.org 4-(tert-butyldimethylsilyloxy)indole provides a reliable and versatile starting point for the creation of new therapeutic agents.

Strategic Use in Drug Candidate Synthesis (e.g., Dacinostat)

Dacinostat (also known as NVP-LAQ824) is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor that has been investigated as an anti-cancer agent. medchemexpress.com Its structure is based on a substituted indole core linked to a hydroxamic acid moiety, the latter of which is crucial for chelating the zinc ion in the active site of HDAC enzymes. medchemexpress.comnih.gov

The synthesis of complex drug candidates like Dacinostat and its analogues requires a multi-step approach where different fragments of the molecule are assembled sequentially. researchgate.netacs.org In such syntheses, protecting groups are essential to mask reactive functionalities while other parts of the molecule are being constructed. The synthesis of hydroxamic acid-based HDAC inhibitors often involves the coupling of a carboxylic acid-containing fragment with hydroxylamine (B1172632) or its derivatives. beilstein-journals.orgorganic-chemistry.orgnih.gov

For an indole-based drug like Dacinostat, a synthetic strategy would involve building the substituted indole core and then attaching the side chain terminating in the hydroxamic acid. A starting material like 4-(tert-butyldimethylsilyloxy)indole would be highly valuable in this context. Protecting the 4-hydroxy position allows for:

Selective functionalization at other positions, such as C3, to introduce the linker and the capping group.

The use of a wide range of coupling reagents and conditions without the risk of undesired side reactions at the 4-position.

Late-stage deprotection to reveal the hydroxyl group if it is required for the final structure or to modify solubility and binding properties.

While specific published syntheses of Dacinostat may utilize different protecting groups, the strategic principle remains the same. The use of 4-(tert-butyldimethylsilyloxy)indole exemplifies the type of stable, yet readily cleavable, building block required to efficiently construct complex and medicinally relevant molecules like Dacinostat. researchgate.netacs.org

Exploration in the Development of Bioactive Agents

The indole scaffold is a "privileged structure" in medicinal chemistry, known to bind to numerous biological targets. mdpi.com Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgopenmedicinalchemistryjournal.com

4-(tert-butyldimethylsilyloxy)indole is an ideal platform for generating libraries of novel compounds for drug discovery screening. By protecting the 4-position, chemists can focus on diversifying other positions of the indole ring, primarily C3, but also the N1 position or other sites on the benzene (B151609) ring. This allows for the systematic exploration of the structure-activity relationship (SAR), which is crucial for optimizing a lead compound's potency and selectivity.

For example, various substituents can be introduced at the C3 position of the silyl-protected indole to create analogues that can be tested for their ability to inhibit specific enzymes like kinases or to act as receptor agonists or antagonists. After the desired molecular framework is assembled, the TBDMS group can be removed to yield the final 4-hydroxyindole derivatives, whose bioactivity can be compared to their protected precursors. This approach has been used to develop numerous bioactive agents, including tubulin polymerization inhibitors and novel anticancer agents. nih.gov

Bioactive Indole-Based Compounds

Illustrative examples of the diverse biological activities exhibited by compounds containing the indole scaffold.

| Compound Class | Example | Biological Activity | Therapeutic Area |

|---|---|---|---|

| Tryptamines | Psilocin | Serotonergic (5-HT2A) Agonist | Neuroscience (Psychedelic) |

| Hydroxamic Acids | Dacinostat (LAQ824) | HDAC Inhibitor | Oncology |

| Vinca Alkaloids | Vinblastine | Tubulin Polymerization Inhibitor | Oncology |

| Carbazole Alkaloids | Carvedilol | Beta-Blocker | Cardiovascular |

| Ergot Alkaloids | Ergotamine | Serotonergic Agonist | Migraine Treatment |

Skeletal Editing and Diversification of Indole Frameworks

A frontier in synthetic chemistry is "skeletal editing," which involves the precise modification of a molecule's core framework through atom insertion, deletion, or rearrangement. chemrxiv.orgnih.gov This powerful strategy allows for the rapid diversification of complex scaffolds at a late stage of synthesis, providing access to novel chemical structures that would be difficult to create using traditional methods. youtube.com

Recent advances have shown that the indole skeleton itself can be edited. One remarkable transformation is the insertion of a nitrogen atom into the indole ring to produce quinazoline (B50416) or quinoxaline (B1680401) scaffolds, which are themselves important in medicinal chemistry. In these reactions, a silyl-protected indole is often a crucial substrate. youtube.com The protecting group on the indole nitrogen plays a key role; it must reduce the nucleophilicity of the nitrogen to prevent unwanted side reactions but also be labile enough to be cleaved during the reaction sequence to release the final product. youtube.com

Research has shown that silyl-based protecting groups, and specifically the tert-butyldimethylsilyl (TBS/TBDMS) group, are highly effective for this purpose. youtube.com The reaction involves treating the N-TBDMS-protected indole with a nitrene source. The silyl group directs the reaction and facilitates the final product release, a role that other common nitrogen protecting groups (like Boc or methyl) could not fulfill. youtube.com This methodology allows for the conversion of readily available indoles, including derivatives of the amino acid tryptophan, into more complex heterocyclic systems, dramatically increasing the structural diversity achievable from a common starting material. youtube.com

Spectroscopic and Computational Characterization of 4 Tert Butyldimethylsilyloxy Indole and Its Synthetic Intermediates

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 4-(tert-butyldimethylsilyloxy)indole and its precursors. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the structural elucidation of 4-(tert-butyldimethylsilyloxy)indole. The chemical shifts observed in the spectra are characteristic of the electronic environment of each nucleus, providing a fingerprint of the molecule.

¹H NMR: The ¹H NMR spectrum of 4-(tert-butyldimethylsilyloxy)indole typically exhibits distinct signals for the aromatic protons of the indole (B1671886) ring, the protons of the tert-butyl group, and the methyl groups attached to the silicon atom. The aromatic region often shows complex splitting patterns due to spin-spin coupling between adjacent protons.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the carbon atoms in the indole ring are influenced by the electron-donating effect of the silyloxy group. The signals for the tert-butyl and dimethylsilyl carbons appear in the aliphatic region of the spectrum.

Table 1: Representative NMR Data for 4-(tert-butyldimethylsilyloxy)indole and Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-(tert-butyldimethylsilyloxy)indole | Aromatic protons (indole ring): ~6.5-7.5, tert-Butyl protons: ~1.0, Si-Methyl protons: ~0.2 | Aromatic carbons: ~100-140, tert-Butyl carbons: ~26, Si-Methyl carbons: ~-4 |

| Indole | H1: 7.097, H10: 7.051, H11: 7.126, H12: 7.583, H13: 7.299, H14: 6.482 bmrb.io | C1: 122.027, C2: 124.201, C3: 122.954, C4: 113.254, C5: 104.816, C6: 126.360 bmrb.io |

| tert-Butylchlorodimethylsilane | Signals corresponding to the tert-butyl and methyl protons are typically observed. | Signals corresponding to the tert-butyl and methyl carbons are typically observed. |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The data for 4-(tert-butyldimethylsilyloxy)indole is generalized based on typical values for silylated indoles.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-(tert-butyldimethylsilyloxy)indole displays characteristic absorption bands that confirm the presence of the silyloxy group and the indole ring system.

Key characteristic absorption bands for 4-(tert-butyldimethylsilyloxy)indole include:

N-H Stretch: A band in the region of 3400-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring. The typical N-H stretching vibration for an indole appears around 3406 cm⁻¹. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the tert-butyl and methyl groups appear in the 2850-2960 cm⁻¹ region.

Si-O-C Stretch: Strong absorption bands in the region of 1000-1250 cm⁻¹ are characteristic of the Si-O-C (silyl ether) linkage.

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic indole ring. researchgate.net

The presence and position of these bands provide clear evidence for the successful silylation of 4-hydroxyindole (B18505).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 4-(tert-butyldimethylsilyloxy)indole and to study its fragmentation pattern, which can provide further structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of 4-(tert-butyldimethylsilyloxy)indole is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. A prominent fragment ion is often observed due to the loss of a tert-butyl group ([M-57]⁺), which is a characteristic fragmentation pathway for tert-butyldimethylsilyl ethers. nih.govnih.gov This fragmentation is a key indicator of the presence of the TBDMS protecting group. Further fragmentation of the indole ring can also occur. The analysis of prenylated indole derivatives has shown characteristic cleavage of isopentene groups and subsequent loss of substituents at the N-1 position. nih.gov

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides valuable insights into the molecular properties of 4-(tert-butyldimethylsilyloxy)indole that are complementary to experimental data. These methods can be used to predict molecular structures, electronic properties, and conformational preferences.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of 4-(tert-butyldimethylsilyloxy)indole. researchgate.net These calculations can provide optimized molecular geometries, Mulliken charges, and information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. For indole derivatives, DFT calculations using the B3LYP functional with a 6-31+G(d,p) basis set have been successfully used to determine molecular shape and electronic properties. researchgate.net Studies on indole in solution have shown that implicit solvent models can sometimes overestimate energies, and a combination of explicit and implicit models may be necessary for accurate predictions of photophysical properties. rsc.org

Future Perspectives and Research Directions

Innovations in Green Synthetic Methodologies for Indole (B1671886) Derivatives

The synthesis of indole derivatives is undergoing a significant shift towards more environmentally benign and efficient methods. tandfonline.comtandfonline.comnih.gov Traditional approaches often involve harsh conditions, toxic solvents, and metal catalysts, which generate substantial waste. nih.gov The principles of green chemistry are now guiding the development of new synthetic routes that are safer, more sustainable, and cost-effective. nih.goveurekaselect.comresearchgate.net

Future research will likely focus on refining and expanding upon several key green technologies:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comtandfonline.comresearchgate.net It is an environmentally friendly and efficient method for synthesizing a variety of organic compounds, including indole derivatives. tandfonline.comresearchgate.net

Ultrasonic Reactions: The use of ultrasound has emerged as another green approach for promoting chemical reactions. eurekaselect.comresearchgate.net This method can enhance reaction rates and yields, often in aqueous media, reducing the need for volatile organic solvents.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. eurekaselect.comrsc.org This atom economy makes MCRs an attractive green strategy for constructing diverse indole libraries.

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of hazardous solvents and catalysts. nih.goveurekaselect.com Research is increasingly exploring the use of water, ionic liquids, and deep eutectic solvents as reaction media. eurekaselect.com Furthermore, the development of nanocatalysts and biocatalysts offers pathways to milder reaction conditions and improved selectivity. eurekaselect.comresearchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, for instance using ball milling, represents a significant step towards minimizing waste and environmental impact. eurekaselect.combeilstein-journals.org

| Methodology | Key Advantages | Representative Research Findings |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid, efficient, environmentally friendly. tandfonline.comresearchgate.net | Used for the synthesis of pyran-annulated indole analogs and bis(indolyl)methanes with high yields. tandfonline.com |

| Ultrasonic Reactions | Enhanced reaction rates, use of green solvents like water. eurekaselect.com | Promotes the synthesis of 3-substituted indoles and bis(indole) derivatives. eurekaselect.com |

| Multicomponent Reactions | High atom economy, operational simplicity, product diversity. eurekaselect.comrsc.org | Enables the one-pot synthesis of complex indole-containing compounds. rsc.org |

| Green Catalysts/Solvents | Reduced toxicity, milder conditions, potential for reuse. nih.goveurekaselect.com | Includes the use of nanocatalysts, ionic liquids, and water for various indole syntheses. eurekaselect.combeilstein-journals.org |

Expanding the Scope of Catalytic Transformations for 4-(tert-Butyldimethylsilyloxy)indole

The tert-butyldimethylsilyl (TBDMS) protecting group on the 4-position of the indole ring offers unique opportunities for selective functionalization. Future research will likely focus on leveraging this group to control and expand the range of catalytic transformations.

One promising area is the use of silyl-protected indoles as "latent nucleophiles." mdpi.com In the presence of a suitable catalyst, the silyl (B83357) group can be activated, converting the otherwise unreactive indole into a potent nucleophile for enantioselective reactions. mdpi.com This strategy opens the door to new methods for creating chiral indole derivatives.

Furthermore, the development of novel catalytic systems for direct C–H functionalization remains a major goal in organic synthesis. nih.govresearchgate.net While much work has focused on the C2 and C3 positions of the indole core, accessing the benzene (B151609) ring (C4–C7) is more challenging. researchgate.net The silyloxy group at C4 could act as a directing group or be electronically tuned to facilitate selective C–H activation at other positions on the ring.

Future directions in this area may include:

Development of Novel Metal Catalysts: Research into gold, rhodium, and palladium catalysis for indole functionalization continues to yield new and efficient transformations. nih.govacs.orgacs.org For instance, gold catalysts have been shown to be effective in the one-pot synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines. nih.gov

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for many reactions, which is particularly important for pharmaceutical applications. beilstein-journals.org

Dual Catalysis: Combining different catalytic modes, such as photoredox and transition metal catalysis, can enable previously inaccessible transformations.

| Catalytic Strategy | Description | Potential Application for 4-(TBDMS)indole |

|---|---|---|

| Latent Nucleophile Activation | Catalytic activation of the silyl group to generate a nucleophilic indole species. mdpi.com | Enantioselective synthesis of N-alkylated or C-alkylated indole derivatives. |

| Directed C–H Functionalization | Use of a directing group to achieve site-selective reactions on the indole ring. researchgate.net | The silyloxy group could potentially direct functionalization to the C5 or other positions. |

| Gold Catalysis | Efficient catalysis of cyclization and alkynylation reactions under mild conditions. nih.gov | Synthesis of complex, functionalized indoles starting from silyl-protected precursors. |

| Borane Catalysis | Metal-free approach for direct C3 alkylation of indoles using amine-based alkylating agents. acs.org | Selective alkylation of the 4-silyloxyindole core without affecting the protecting group. |

Computational Design of Novel Reactivity and Applications

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and development of new chemical entities and reactions. chemrxiv.orgresearchgate.net For 4-(tert-butyldimethylsilyloxy)indole, these approaches can provide valuable insights into its reactivity and guide the design of novel derivatives with specific properties.

Computational studies, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the regioselectivity of nucleophilic additions to indole intermediates like indolynes. nih.gov This understanding can lead to the rational design of substituted indoles with enhanced selectivity. nih.gov

Machine learning (ML) is also emerging as a powerful technique for predicting reaction outcomes and identifying promising new catalysts from large datasets. chemrxiv.orgacs.org ML models could be trained to predict the optimal conditions for the functionalization of 4-(tert-butyldimethylsilyloxy)indole or to identify novel indole-based structures with desired biological or material properties. researchgate.netrsc.org

Key areas for future computational research include:

Predictive Modeling of Reactivity: Using quantum chemical calculations to predict the most favorable sites for electrophilic or nucleophilic attack on the 4-(tert-butyldimethylsilyloxy)indole core under various catalytic conditions.

In Silico Screening: Virtually screening libraries of potential reactants and catalysts to identify the most promising candidates for a desired transformation, saving significant time and resources in the lab.

Design of Functional Molecules: Employing computational methods to design novel indole derivatives based on 4-(tert-butyldimethylsilyloxy)indole with tailored electronic, optical, or biological properties for specific applications. researchgate.net

Advanced Materials Science Applications

The unique electronic properties of the indole ring make it a privileged scaffold for the development of advanced organic materials. nih.govresearchgate.net Fused indole structures, known as indoloindoles, are particularly promising for applications in organic electronics due to their electron-rich nature and tunable properties. researchgate.net

The 4-(tert-butyldimethylsilyloxy)indole scaffold serves as a valuable building block for such materials. The silyloxy group can be readily converted to a hydroxyl group, providing a handle for further functionalization or for influencing the intermolecular interactions and solid-state packing of the final material. This is crucial for applications in:

Organic Light-Emitting Diodes (OLEDs): Indole derivatives have been explored as components of OLEDs, where their electronic properties can be tuned to achieve different emission colors. researchgate.net

Organic Field-Effect Transistors (OFETs): The ability of indole-based molecules to self-assemble into ordered structures makes them suitable for use as semiconductors in OFETs. researchgate.net

Organic Solar Cells: Indole-fused heterocycles have shown promise as electron-donor units in dye-sensitized solar cells and other photovoltaic devices. researchgate.net

Future research in this area will likely focus on the synthesis of novel, complex architectures derived from 4-(tert-butyldimethylsilyloxy)indole, aiming to optimize their performance in electronic devices. This includes the construction of extended π-conjugated systems and the investigation of how modifications to the indole core influence the material's properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。